5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid
Overview
Description
5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its stability and makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-amino-5-bromothiazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Deprotected Amine: Removal of the Boc group yields 2-amino-5-bromothiazole-4-carboxylic acid.
Scientific Research Applications
5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid has several applications in scientific research, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Organic Synthesis: The compound is used as a building block in the synthesis of complex heterocyclic molecules.
Biological Studies: It is employed in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule . Once the desired transformations are complete, the Boc group can be removed to reveal the free amine, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromothiazole: Lacks the Boc protecting group and is more reactive.
N-Boc-2-amino-4-methylthiazole: Similar structure but with a methyl group at the 4-position instead of a carboxylic acid.
Uniqueness
5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functional group. This combination allows for selective reactions and provides versatility in synthetic applications .
Properties
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4S/c1-9(2,3)16-8(15)12-7-11-4(6(13)14)5(10)17-7/h1-3H3,(H,13,14)(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESQBOBWSLEMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661740 | |
Record name | 5-Bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-09-4 | |
Record name | 5-Bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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